Cas no 157434-99-6 (Propanoic acid,2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]-, sodium salt (1:1))
157434-99-6 structure
Product Name:Propanoic acid,2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]-, sodium salt (1:1)
Numero CAS:157434-99-6
MF:C17H12ClN2NaO4
MW:366.730954170227
CID:176603
PubChem ID:23675947
Update Time:2025-04-19
Propanoic acid,2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]-, sodium salt (1:1) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Propanoic acid,2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]-, sodium salt (1:1)
- sodium,2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoate
- NSC-656889
- NSC-697887(free acid)
- sodium 2-{4-[(7-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate
- XK-469
- sodium;2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoate
- PROPANOIC ACID, 2-(4-((7-CHLORO-2-QUINOXALINYL)OXY)PHENOXY)-, SODIUM SALT, (+/-)-
- G6S5600O0D
- XB-469
- XK 469
- NSC656889
- NSC 656889
- sodium 2-(4-(7-chloro-2-quinoxalinyloxy)phenoxy)propionate
- 157434-99-6
- XB 469
- SCHEMBL8881029
- Sodium 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)propionate
- UNII-G6S5600O0D
- XK469
- Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, sodium salt
- Q27278852
- DTXSID70935673
- XK 469 [WHO-DD]
- Propanoic acid, 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]-, sodium salt (1:1)
- CHEMBL2028299
-
- Inchi: 1S/C17H13ClN2O4.Na/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-14-7-2-11(18)8-15(14)20-16;/h2-10H,1H3,(H,21,22);/q;+1/p-1
- Chiave InChI: OJENKXNXJPNEPU-UHFFFAOYSA-M
- Sorrisi: ClC1C=CC2C(C=1)=NC(=CN=2)OC1C=CC(=CC=1)OC(C(=O)[O-])C.[Na+]
Proprietà calcolate
- Massa esatta: 366.0383288g/mol
- Massa monoisotopica: 366.0383288g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 25
- Conta legami ruotabili: 5
- Complessità: 437
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 84.4Ų
Propanoic acid,2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]-, sodium salt (1:1) Letteratura correlata
-
Rogy R. Ezz Eldin,Ahmed A. Al-Karmalawy,Mohammad Hayal Alotaibi,Marwa A. Saleh New J. Chem. 2022 46 9975
-
Vipin K. Maikhuri,Ashok K. Prasad,Amitabh Jha,Smriti Srivastava New J. Chem. 2021 45 13214
157434-99-6 (Propanoic acid,2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]-, sodium salt (1:1)) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso